1-Isopropyl-4-methylquinoline-2(1H)-thione
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Overview
Description
Carbostyril,1-isopropyl-4-methylthio-(7ci,8ci) is a chemical compound known for its unique structure and properties It is a derivative of carbostyril, which is a heterocyclic compound containing a benzene ring fused to a pyridone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbostyril,1-isopropyl-4-methylthio-(7ci,8ci) typically involves the following steps:
Starting Materials: The synthesis begins with carbostyril as the core structure.
Isopropylation: Introduction of the isopropyl group is achieved through alkylation reactions using isopropyl halides under basic conditions.
Methylthio Substitution: The methylthio group is introduced via nucleophilic substitution reactions using methylthiolating agents such as methylthiol or dimethyl disulfide.
Industrial Production Methods
Industrial production of Carbostyril,1-isopropyl-4-methylthio-(7ci,8ci) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilization of batch reactors for controlled addition of reagents and monitoring of reaction progress.
Purification: Purification steps such as recrystallization or chromatography to isolate the desired product.
Quality Control: Rigorous quality control measures to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Carbostyril,1-isopropyl-4-methylthio-(7ci,8ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or hydrocarbon derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, hydrocarbons.
Substitution: Amines, ethers, thioethers.
Scientific Research Applications
Carbostyril,1-isopropyl-4-methylthio-(7ci,8ci) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Carbostyril,1-isopropyl-4-methylthio-(7ci,8ci) involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect Gene Expression: Influence the expression of genes related to its biological activity.
Comparison with Similar Compounds
Carbostyril,1-isopropyl-4-methylthio-(7ci,8ci) can be compared with other carbostyril derivatives, such as:
Carbostyril: The parent compound with a simpler structure.
1-Isopropylcarbostyril: Lacks the methylthio group, resulting in different reactivity and applications.
4-Methylthiocarbostyril:
The unique combination of isopropyl and methylthio groups in Carbostyril,1-isopropyl-4-methylthio-(7ci,8ci) distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.
Properties
CAS No. |
2540-19-4 |
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Molecular Formula |
C13H15NS |
Molecular Weight |
217.33 g/mol |
IUPAC Name |
4-methyl-1-propan-2-ylquinoline-2-thione |
InChI |
InChI=1S/C13H15NS/c1-9(2)14-12-7-5-4-6-11(12)10(3)8-13(14)15/h4-9H,1-3H3 |
InChI Key |
YIXMZTHITGRMLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=S)N(C2=CC=CC=C12)C(C)C |
Origin of Product |
United States |
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